4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester
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Overview
Description
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological effects. Additionally, the ester group can undergo hydrolysis to release the active isoquinoline derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the hydroxyl and ester groups.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with hydroxyl groups at different positions.
1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-3-isoquinolinecarboxylic acid: Another analog with a methyl group instead of an isobutyl ester
Uniqueness
4,6-Dihydroxy-1,2,3,4-tetrahydro-1-isoquinolinecarboxylic acid isobutyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
23824-33-1 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-methylpropyl 4,6-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-8(2)7-19-14(18)13-10-4-3-9(16)5-11(10)12(17)6-15-13/h3-5,8,12-13,15-17H,6-7H2,1-2H3 |
InChI Key |
CFWZZSMSRRLHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1C2=C(C=C(C=C2)O)C(CN1)O |
Origin of Product |
United States |
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